molecular formula C9H7ClN2OS B12950273 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine

4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine

Cat. No.: B12950273
M. Wt: 226.68 g/mol
InChI Key: SPJOIGLLUCVVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a chloro substituent at the 4-position and an oxetane ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Cyclization Reactions: The oxetane ring can participate in ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve heating in polar solvents.

    Cyclization Reactions: Reagents such as acids or bases can induce ring-opening of the oxetane ring, followed by cyclization to form new heterocycles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, in cancer research, it may inhibit specific kinases or other enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 4-chloro-6-methylthieno[3,2-d]pyrimidine.

    Oxetane-Containing Compounds: Other heterocycles with oxetane rings, such as 3-(oxetan-3-yl)thieno[3,2-d]pyrimidine.

Uniqueness

4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine is unique due to the combination of the chloro substituent and the oxetane ring, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biological Activity

4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the thienopyrimidine class, which has been extensively studied for various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3OS, with a molecular weight of 239.71 g/mol. The presence of the oxetane ring and the thieno[3,2-d]pyrimidine moiety contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated their ability to inhibit growth in Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12 µg/mL
This compoundE. coli15 µg/mL
Similar DerivativeM. tuberculosis10 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyrimidine derivatives has been explored through their inhibitory effects on cyclooxygenase (COX) enzymes. Compounds in this class have been shown to suppress COX-1 and COX-2 activities, leading to decreased production of inflammatory mediators such as prostaglandins.

Table 2: COX Inhibition Data

CompoundCOX EnzymeIC50 (µM)
This compoundCOX-10.05
This compoundCOX-20.03

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, derivatives have been tested against various cancer cell lines with promising results.

Case Study Example:
A study evaluated the cytotoxic effects of several thienopyrimidine derivatives on human breast cancer cells (MCF-7). The results indicated that certain compounds led to significant cell death at concentrations as low as 5 µM.

Structure–Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is influenced by structural modifications. Substituents on the pyrimidine ring and the presence of functional groups like halogens or oxetane rings enhance their activity against specific targets.

Key Findings:

  • Oxetane Ring: Enhances solubility and bioavailability.
  • Chlorine Substitution: Often correlates with increased antimicrobial activity.
  • Hydrophobic Regions: Contribute to better interaction with biological membranes.

Properties

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

4-chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C9H7ClN2OS/c10-9-8-6(11-4-12-9)1-7(14-8)5-2-13-3-5/h1,4-5H,2-3H2

InChI Key

SPJOIGLLUCVVJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.